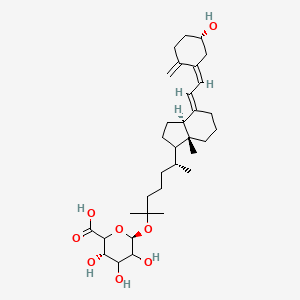

7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

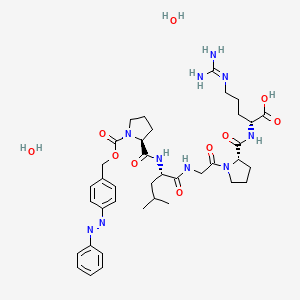

Research on bile acids, such as 7α,12α-dihydroxy-5β-cholanic acid and its derivatives, has expanded our understanding of their role in biological systems and their potential in analytical applications. These compounds serve as models and standards in chromatographic analysis and are of interest due to their complex synthesis, molecular structure, and unique chemical and physical properties.

Synthesis Analysis

The synthesis of 7α,12α-dihydroxy derivatives involves nucleophilic displacement and protection-deprotection strategies to introduce hydroxyl groups at specific positions on the steroid nucleus. For example, the preparation of 7α,12α-dihydroxy-3β- and 7α,12α-dihydroxy-3α-(2-hydroxyethoxy)-5β-cholanic acids demonstrates the complexity of synthesizing such molecules, involving steps like nucleophilic displacement of mesylate groups and protection of hydroxyl groups to achieve the desired substitution pattern (Wess et al., 1992).

Molecular Structure Analysis

The molecular structure of bile acid derivatives is characterized by their steroidal backbone, which significantly influences their chemical behavior and interactions. Advanced techniques, such as X-ray crystallography, have been used to determine the absolute configuration of complex bile acid derivatives, providing insights into their three-dimensional structure and the spatial arrangement of functional groups.

Chemical Reactions and Properties

Bile acids undergo various chemical reactions, reflecting their functional diversity. For instance, enzymatic transformations in the human intestine involve specific enzymes such as 3β-hydroxysteroid dehydrogenase and 7β-hydroxysteroid dehydrogenase, leading to the formation of metabolites with distinct chemical properties. These reactions underscore the metabolic versatility of bile acids and their derivatives in biological systems (Teruaki et al., 1987).

Physical Properties Analysis

The physical properties of bile acids, such as solubility and melting points, are influenced by their molecular structure. The presence of hydroxyl groups and their configuration affect the compound's polarity, solubility in various solvents, and interactions with biological molecules, which are crucial for their biological function and analytical applications.

Chemical Properties Analysis

Bile acid derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards different chemical reagents. These properties are pivotal in their function as biological detergents, their role in fat digestion and absorption, and their utility in analytical chemistry for the separation and quantification of complex mixtures.

- (Muraca & Ghoos, 1985)

- (Wess et al., 1992)

- (Teruaki et al., 1987)

Propriétés

IUPAC Name |

(4R)-4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O4/c1-13(4-7-20(29)30)16-5-6-17-21-18(11-19(28)23(16,17)3)22(2)9-8-15(27)10-14(22)12-24(21)25-26-24/h13-19,21,27-28H,4-12H2,1-3H3,(H,29,30)/t13-,14+,15-,16-,17+,18+,19+,21?,22+,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWRCOKXOIIZPU-WCMXHQHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3C2C4(C[C@H]5[C@@]3(CC[C@H](C5)O)C)N=N4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676256 |

Source

|

| Record name | 4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-7,3'-diaziren]-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid | |

CAS RN |

86992-52-1 |

Source

|

| Record name | 4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-7,3'-diaziren]-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)